molecular formula C16H14FN3O2 B2959201 6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 656818-36-9

6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2959201
CAS No.: 656818-36-9
M. Wt: 299.305
InChI Key: RZRCCDPNNDQDME-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One such method involves the Dimroth rearrangement, which is an isomerization of heterocycles that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .


Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of pyrazolo[1,5-a]pyrimidines. This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .


Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which make them strategic compounds for optical applications . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Anticonvulsant and Antidepressant Properties

Research into pyrazolo[1,5-a]pyrimidine derivatives has shown that some compounds exhibit significant anticonvulsant and antidepressant activities. These findings are crucial for the development of new therapeutic agents for treating neurological disorders (Hong-jian Zhang et al., 2016).

Anti-Cancer Activity

Certain fluoro-substituted derivatives have demonstrated anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines. This suggests a potential for the development of new anticancer drugs (A. G. Hammam et al., 2005).

Anti-Inflammatory and Antinociceptive Activity

Studies on thiazolo[3,2-a]pyrimidine derivatives have shown significant anti-inflammatory and antinociceptive activities. These compounds also displayed lower ulcerogenic activity and higher ALD50 values, indicating their potential as safer anti-inflammatory drugs (O. Alam et al., 2010).

Synthesis and Transformation Studies

Research into the synthesis and transformation of fluorine-substituted compounds has led to the development of new chemical entities. These studies provide valuable insights into the chemistry of pyrazolo[1,5-a]pyrimidine derivatives and their potential applications in various fields (M. Novikov et al., 2005).

Future Directions

The future directions in the field of pyrazolo[1,5-a]pyrimidines research involve the development of new synthesis methods and the exploration of their potential applications in various fields such as medicinal chemistry and material science . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-9-12(7-11-5-3-4-6-14(11)17)10(2)20-15(19-9)13(8-18-20)16(21)22/h3-6,8H,7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRCCDPNNDQDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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